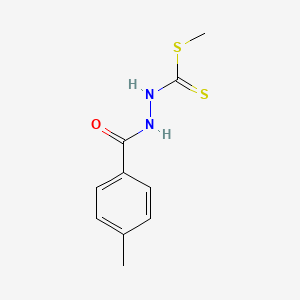

Methyl 3-(P-toluoyl)-dithiocarbazate

Description

Properties

IUPAC Name |

methyl N-[(4-methylbenzoyl)amino]carbamodithioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2OS2/c1-7-3-5-8(6-4-7)9(13)11-12-10(14)15-2/h3-6H,1-2H3,(H,11,13)(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOYGMVCTKHHBOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NNC(=S)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50405642 | |

| Record name | methyl N-[(4-methylbenzoyl)amino]carbamodithioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50405642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15095-40-6 | |

| Record name | NSC147092 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147092 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methyl N-[(4-methylbenzoyl)amino]carbamodithioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50405642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYL 3-(P-TOLUOYL)-DITHIOCARBAZATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(P-toluoyl)-dithiocarbazate typically involves the reaction of p-toluoyl chloride with methyl dithiocarbazate under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction parameters such as temperature, pressure, and reaction time. This method also facilitates the scaling up of the production process while maintaining the quality and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(P-toluoyl)-dithiocarbazate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound into corresponding thiols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The dithiocarbazate group can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents such as tetrahydrofuran or diethyl ether.

Substitution: Various electrophiles such as alkyl halides, acyl chlorides; reactions are often conducted in polar aprotic solvents like dimethylformamide or acetonitrile.

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Thiols, amines

Substitution: Various substituted derivatives depending on the electrophile used

Scientific Research Applications

Methyl 3-(P-toluoyl)-dithiocarbazate has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in metal coordination complexes.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 3-(P-toluoyl)-dithiocarbazate involves its interaction with various molecular targets and pathways. The dithiocarbazate group can form strong bonds with metal ions, making it an effective chelating agent. This property is exploited in its use as an enzyme inhibitor, where it can bind to the active site of metalloenzymes and inhibit their activity. Additionally, the compound’s ability to undergo redox reactions allows it to modulate oxidative stress pathways, which is relevant in its potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Bioactivity

The substituents on the dithiocarbazate backbone significantly influence biological potency. For example:

- Methyl vs. Ethyl/Benzyl Substituents :

- Methyl-substituted dithiocarbazates (e.g., compound 1 in ) exhibit higher inhibitory potency compared to ethyl (compound 9 ) or benzyl (compound 10 ) derivatives. The larger substituents sterically hinder interactions with biological targets, reducing activity .

- In contrast, S-benzyl-dithiocarbazate derivatives (e.g., S-benzyl-β-N-(5-methyl-2-furylmethylene)dithiocarbazate) show enhanced cytotoxicity against breast cancer cell lines, suggesting that bulky aromatic groups may improve anticancer activity in specific contexts .

Table 1: Substituent Impact on Bioactivity

Structural and Crystallographic Comparisons

- Hydrogen Bonding and π-π Interactions :

- This compound likely forms intramolecular N–H···S hydrogen bonds and π-π stacking interactions, similar to ethoxycarbonylmethyl 3-(4-chlorobenzylidene)dithiocarbazate (). These interactions stabilize the crystal lattice and enhance molecular rigidity, which is critical for maintaining bioactivity .

- In S-methyl-β-N-(2-hydroxy-3-methoxybenzylmethylene)dithiocarbazate, the methyl group contributes to a planar geometry, facilitating stronger metal coordination compared to bulkier substituents .

Table 2: Structural Parameters of Selected Dithiocarbazates

Coordination Chemistry and Metal Complexes

- Ligand Behavior: this compound acts as a bidentate (N,S) or tridentate (N,N,S) ligand, depending on the substituents. For example, S-methyl-dithiocarbazate forms bis-chelated complexes with Cu(II) and Zn(II), whereas bulkier derivatives like S-naphthalen-2-ylmethyldithiocarbazate adopt tridentate coordination modes . Organotin(IV) complexes of dithiocarbazate Schiff bases exhibit enhanced cytotoxicity compared to free ligands, with dimethyltin(IV) derivatives showing IC₅₀ values <10 µM against cancer cell lines .

Table 3: Metal Complex Stability and Activity

Q & A

Q. What are the standard synthetic protocols for Methyl 3-(p-toluoyl)-dithiocarbazate, and how can reaction conditions be optimized?

The compound is typically synthesized via condensation of methyl dithiocarbazate with substituted carbonyl derivatives (e.g., p-toluoyl chloride or ketones) under reflux in ethanol or toluene. Key parameters include:

- Temperature : 0–100°C (broader range for intermediates) .

- Solvent : Ethanol or toluene, with acid acceptors like potassium carbonate to neutralize byproducts .

- Purification : Recrystallization from ethanol or 2-propanol yields single crystals suitable for X-ray diffraction . Optimization involves adjusting molar ratios, solvent polarity, and reaction duration to maximize yield and purity.

Q. How can the molecular configuration and tautomeric forms of this compound be confirmed experimentally?

- X-ray crystallography is the gold standard. For example, the E-configuration about the C=N bond and thione tautomeric form are confirmed via bond lengths (e.g., C=N ~1.28 Å) and torsion angles .

- Hirshfeld surface analysis and NCI plots (using Crystal Explorer) quantify intermolecular interactions (e.g., H⋯S, π-π stacking) that stabilize specific tautomers .

Q. What spectroscopic techniques are critical for characterizing this compound?

- FT-IR : Confirm C=N stretches (~1600 cm⁻¹) and N–H/S–H vibrations .

- NMR : Methoxy protons (δ ~3.8 ppm in H NMR) and thiocarbonyl carbons (δ ~190–200 ppm in C NMR) .

- UV-Vis : Detect π→π* transitions in the aromatic and hydrazone moieties .

Advanced Research Questions

Q. How do intermolecular interactions influence crystal packing, and what tools are used to analyze them?

- Hydrogen bonding : N–H⋯S and C–H⋯S interactions form supramolecular chains. For example, C–H⋯π interactions (Cg⋯H distance ~2.8 Å) stabilize layered structures .

- π-π stacking : Centroid distances (3.28–3.73 Å) and slip angles (0–1.8 Å) are quantified using Mercury or OLEX2 .

- Software : SHELXL for refinement , ORTEP-3 for thermal ellipsoid visualization , and NCIPLOT for non-covalent interaction analysis .

Q. What computational methods are suitable for studying electronic properties and bioactivity?

- DFT calculations : Optimize geometry (B3LYP/6-311G(d,p)) and compute vibrational frequencies to validate experimental IR data .

- Molecular docking : Predict binding affinities to biological targets (e.g., DNA or enzymes) using AutoDock Vina .

- ADMET studies : Use SwissADME or admetSAR to evaluate pharmacokinetic properties .

Q. How can contradictions in reported bond angles/tautomerism be resolved?

- Comparative analysis : Contrast bond angles (e.g., N3–C9–S1 = 113.26° vs. expected 120° for sp² hybridization) with structurally analogous derivatives .

- Electron density maps : Refine high-resolution X-ray data (e.g., SHELXL) to resolve ambiguities in tautomeric forms .

- Theoretical modeling : Validate experimental deviations via DFT-based geometry optimizations .

Data-Driven Research Challenges

Q. What strategies address discrepancies in crystallographic data (e.g., unit cell parameters) across studies?

- Cross-validation : Compare unit cell parameters (a, b, c, α, β, γ) with similar derivatives (e.g., S-hexyl vs. S-methyl analogs ).

- Twinned data refinement : Use SHELXL’s TWIN/BASF commands for high-quality refinement of challenging datasets .

Q. How to design bioactivity studies for anticancer or antimicrobial applications?

- In vitro assays : Test against cancer cell lines (e.g., MCF-7) via MTT assays and bacterial strains (e.g., E. coli) via disk diffusion .

- Structure-activity relationships (SAR) : Modify substituents (e.g., p-toluoyl vs. nitrobenzylidene) to correlate electronic effects with bioactivity .

Methodological Tools and Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.